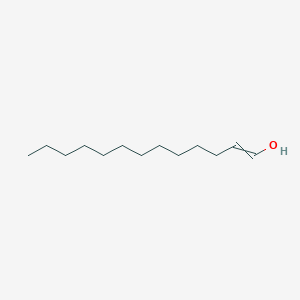
1,1',1'',1'''-(1,4-Dinitrobutane-1,2,3,4-tetrayl)tetrabenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’‘,1’‘’-(1,4-Dinitrobutane-1,2,3,4-tetrayl)tetrabenzene: is a complex organic compound characterized by the presence of multiple nitro groups and benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’‘,1’‘’-(1,4-Dinitrobutane-1,2,3,4-tetrayl)tetrabenzene typically involves multi-step organic reactions. The initial step often includes the nitration of butane derivatives to introduce nitro groups. This is followed by a series of coupling reactions with benzene derivatives under controlled conditions. Common reagents used in these reactions include nitric acid, sulfuric acid, and various catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the nitration and coupling steps, often involving high temperatures and pressures.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’,1’‘,1’‘’-(1,4-Dinitrobutane-1,2,3,4-tetrayl)tetrabenzene undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzene rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or alkyl halides in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, amines, and higher oxidation state compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’,1’‘,1’‘’-(1,4-Dinitrobutane-1,2,3,4-tetrayl)tetrabenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and explosives, due to its high energy content and reactivity.
Mécanisme D'action
The mechanism of action of 1,1’,1’‘,1’‘’-(1,4-Dinitrobutane-1,2,3,4-tetrayl)tetrabenzene involves its interaction with molecular targets through its nitro and benzene groups. These interactions can lead to various biochemical and chemical effects, including the formation of reactive intermediates that can modify biological molecules or catalyze specific reactions. The pathways involved often include electron transfer processes and the formation of radical species.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethyl-2,3-dinitrobutane: Similar in structure but with methyl groups instead of benzene rings.
1,4-Diaminobutane: Contains amino groups instead of nitro groups.
1,1’- (1,1,2,2-tetramethyl-1,2-ethanediyl)bisbenzene: Similar in having benzene rings but with different substituents.
Uniqueness
1,1’,1’‘,1’‘’-(1,4-Dinitrobutane-1,2,3,4-tetrayl)tetrabenzene is unique due to its combination of nitro groups and benzene rings, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
114288-80-1 |
|---|---|
Formule moléculaire |
C28H24N2O4 |
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
(1,4-dinitro-1,3,4-triphenylbutan-2-yl)benzene |
InChI |
InChI=1S/C28H24N2O4/c31-29(32)27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30(33)34)24-19-11-4-12-20-24/h1-20,25-28H |
Clé InChI |
NNYYNXFNCZADRI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)C(C3=CC=CC=C3)[N+](=O)[O-])C(C4=CC=CC=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Amino-5-{(E)-[2-(benzenesulfonyl)phenyl]diazenyl}naphthalene-2-sulfonic acid](/img/structure/B14291617.png)
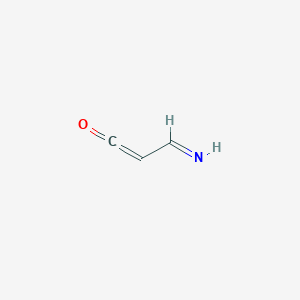

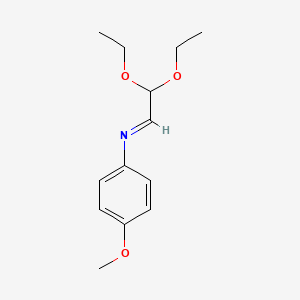

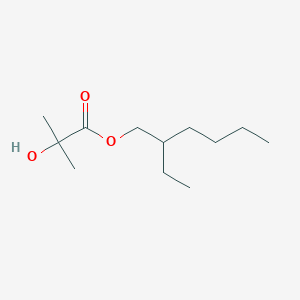
![1-[2-(4-Hydroxy-3-methoxyphenyl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14291658.png)
![Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester](/img/structure/B14291668.png)
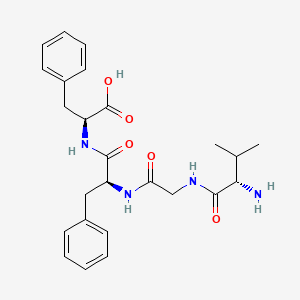
![tert-Butyl[(hex-3-en-1-yl)oxy]dimethylsilane](/img/structure/B14291671.png)
![1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol](/img/structure/B14291677.png)

